molecular formula C28H36O3 B13398864 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate

3-Oxoandrost-4-en-17-yl 3-phenylpropanoate

Cat. No.: B13398864
M. Wt: 420.6 g/mol
InChI Key: HHSXYDOROIURIP-UHFFFAOYSA-N
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Description

3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is a synthetic derivative of androstane, a steroidal compound. It is characterized by its unique structure, which includes a phenylpropanoate ester attached to the 17th carbon of the androstane skeleton. This compound is of significant interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate typically involves the esterification of 3-oxoandrost-4-en-17β-ol with phenylpropanoic acid. The reaction is usually catalyzed by acid or base catalysts under reflux conditions. Common reagents include sulfuric acid or hydrochloric acid for acid-catalyzed reactions, and sodium hydroxide or potassium hydroxide for base-catalyzed reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and stringent quality control measures ensures the production of pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

3-Oxoandrost-4-en-17-yl 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The phenylpropanoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3-Oxoandrost-4-en-17-yl 3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anabolic properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The phenylpropanoate ester moiety may also play a role in enhancing the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Testosterone phenylpropionate: Another esterified androgen with similar anabolic properties.

    Nandrolone phenylpropionate: Known for its use in muscle growth and recovery.

    Boldenone undecylenate: An anabolic steroid with a longer ester chain, affecting its pharmacokinetics.

Uniqueness

3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is unique due to its specific ester linkage and the presence of a phenyl group, which may confer distinct pharmacological properties compared to other similar compounds. Its structural features may influence its binding affinity to androgen receptors and its metabolic pathways, making it a compound of interest for further research and development.

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSXYDOROIURIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859611
Record name 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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